Cyclohexane, (1-octylnonyl)-
Description
Overview of Cyclic Aliphatic Hydrocarbons in Modern Chemical Science
Cyclic aliphatic hydrocarbons, or cycloalkanes, are a fundamental class of organic compounds characterized by carbon atoms arranged in a ring structure. libretexts.orglibretexts.org Unlike aromatic compounds, these rings are saturated, meaning they contain only single bonds between carbon atoms. libretexts.org Their general formula is CnH2n. libretexts.orgquora.com Cycloalkanes are ubiquitous, found in nature as components of terpenes and steroids, and are crucial to many biological processes. numberanalytics.com In industrial chemistry, they serve as vital intermediates, solvents, and components in fuel production. quora.comnumberanalytics.comdcceew.gov.au The most stable and common among them is cyclohexane (B81311), which exists in a puckered "chair" conformation to minimize angular and torsional strain. quora.com The study of cycloalkanes is essential as their structure influences their chemical properties and reactivity, making them foundational to organic chemistry, materials science, and pharmaceutical development. libretexts.orgnumberanalytics.com
Significance of Long-Chain Branched Cycloalkanes in Specialized Applications
Long-chain branched cycloalkanes are a specific subset of cycloalkanes that possess one or more extended alkyl chains attached to the cyclic core. These compounds are commonly found in crude oil and various petroleum products like diesel fuel and lubricating oils. quora.comusgs.gov Their intricate structures impart specific physical properties, such as viscosity, boiling point, and lubricity, which are critical for their use in advanced applications. For instance, they are key components in the formulation of high-performance lubricants and greases. ontosight.ai Furthermore, n-alkylated cyclohexanes serve as important biomarkers in environmental geochemistry, helping to characterize petroleum products and trace the origins and degradation pathways of oil spills. usgs.gov The branching and length of the alkyl chains significantly influence the compound's behavior, making them a subject of interest in fields requiring tailored hydrocarbon properties.
Research Trajectories and Knowledge Gaps Pertaining to Cyclohexane, (1-octylnonyl)-
Cyclohexane, (1-octylnonyl)- (CAS Number: 55124-77-1) is a high-molecular-weight saturated hydrocarbon. chemeo.com It features a cyclohexane ring substituted with a 17-carbon branched alkyl group (an octylnonyl group). Despite the general importance of long-chain alkyl cyclohexanes, specific research focusing exclusively on Cyclohexane, (1-octylnonyl)- is notably scarce in publicly available scientific literature.
Current research on related compounds often falls into broader categories, such as the thermodynamic properties of various alkyl-cyclohexanes for applications like Liquid Organic Hydrogen Carriers (LOHC) or the fragmentation patterns of ionized cyclohexane derivatives in mass spectrometry. researchgate.netmdpi.comresearchgate.net Studies have systematically investigated how the length and branching of alkyl substituents on a cyclohexane ring influence properties like enthalpy of formation and vaporization. researchgate.netmdpi.com However, these studies tend to focus on smaller alkyl groups than the C17 side chain of (1-octylnonyl)cyclohexane.
A significant knowledge gap, therefore, exists regarding the specific synthesis, reactivity, and application of Cyclohexane, (1-octylnonyl)-. While its molecular structure suggests potential use as a high-boiling point solvent, a component in lubricants, or a reference compound in detailed hydrocarbon analysis, empirical data to support these hypotheses are lacking. Future research trajectories should aim to synthesize and characterize this compound, elucidating its physical and chemical properties through empirical measurement rather than relying solely on computational predictions. Such work would fill a void in the systematic understanding of how very long, branched alkyl chains affect the properties of a cyclohexane core.
Table 1: Predicted Physicochemical Properties of Cyclohexane, (1-octylnonyl)- This table presents data predicted by computational models, as experimental data is not widely available.
| Property | Value | Unit |
| Molecular Formula | C23H46 | |
| Molecular Weight | 322.61 | g/mol |
| Normal Boiling Point (Tboil) | 652.16 | K |
| Critical Temperature (Tc) | 832.06 | K |
| Critical Pressure (Pc) | 1080 | kPa |
| Enthalpy of Vaporization (ΔvapH°) | 68.9 | kJ/mol |
| Octanol/Water Partition Coefficient (logPoct/wat) | 9.079 | |
| Data sourced from Cheméo. chemeo.com |
Methodological Frameworks for Comprehensive Hydrocarbon Investigation
The investigation of complex hydrocarbons like Cyclohexane, (1-octylnonyl)- relies on a suite of sophisticated analytical techniques designed to separate, identify, and quantify components within intricate mixtures. eisl-ng.comnumberanalytics.comucla.edu
Chromatographic Techniques : Gas Chromatography (GC) is a cornerstone for analyzing volatile hydrocarbon mixtures. eisl-ng.comucla.edu For highly complex samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers enhanced resolution and separation capabilities. numberanalytics.com These methods are often coupled with a detector, most powerfully a Mass Spectrometer (MS). numberanalytics.comucla.edunumberanalytics.com GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for detailed structural elucidation of individual compounds. numberanalytics.com Liquid chromatography (LC) is also employed, particularly for non-volatile or thermally unstable compounds. researchgate.net
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms within a hydrocarbon. eisl-ng.com Fourier Transform Infrared Spectroscopy (FTIR) is used to identify functional groups present in the molecules by measuring the absorption of infrared radiation. eisl-ng.com
Pyrolysis and Thermal Analysis : Techniques like Rock-Eval pyrolysis are used in geochemistry to assess the hydrocarbon generation potential of source rocks by analyzing the organic matter content. numberanalytics.com Differential Scanning Calorimetry (DSC) can be used to study phase transitions, and it is noteworthy that cyclohexane itself is used for DSC instrument calibration. wikipedia.org
Integrated Approaches : Modern hydrocarbon research often employs a combination of these methods. researchgate.netresearchgate.netfrontiersin.org For instance, geochemical analysis for oil exploration integrates seismic data with chemical analysis of rock and fluid samples to build a comprehensive model of a potential reservoir. numberanalytics.comwikipedia.orgcambridge.org This multi-faceted approach is essential for characterizing unknown complex hydrocarbons and defining the properties of petroleum systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55124-77-1 |
|---|---|
Molecular Formula |
C23H46 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
heptadecan-9-ylcyclohexane |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-14-18-22(23-20-16-13-17-21-23)19-15-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
QQUZVPOZCFYGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations for Cyclohexane, 1 Octylnonyl Analogs
Established Synthetic Strategies for Alkyl Cyclohexanes
The creation of the fundamental alkyl cyclohexane (B81311) structure can be approached through several well-established methodologies. These include the hydrogenation of aromatic precursors, ring-closing reactions to form the cyclohexane ring, and the direct alkylation of a pre-existing cyclohexane scaffold.
Hydrogenation of Aromatic Precursors
A primary and industrially significant method for producing alkylated cyclohexanes is the catalytic hydrogenation of the corresponding alkylated aromatic compounds. repec.orgrepec.org This process involves the addition of hydrogen across the double bonds of the aromatic ring, converting it into a saturated cyclohexane ring.
The reaction is typically carried out in the presence of a metal catalyst. Common catalysts include platinum, palladium on carbon (Pd/C), and Raney nickel. libretexts.orglibretexts.orgyoutube.com The choice of catalyst can influence the reaction conditions and the selectivity of the process. For instance, conventional platinum and palladium catalysts are highly effective and can lead to the complete saturation of the aromatic ring. libretexts.org
The general mechanism involves the adsorption of the aromatic compound onto the surface of the catalyst, followed by the sequential transfer of hydrogen atoms to the ring. libretexts.org The process effectively erases the aromaticity, resulting in the formation of the corresponding alkyl cyclohexane. This method is advantageous due to the wide availability of aromatic starting materials. For example, linear alkylbenzenes can be hydrogenated to reduce their bromine index, a measure of unsaturation. google.com
A key consideration in this approach is the potential for side reactions. However, by using less efficient catalysts, such as Lindlar's catalyst, it is possible to achieve partial hydrogenation, which is more relevant for the synthesis of cycloalkenes from alkynes but illustrates the principle of catalyst control. libretexts.org
Table 1: Common Catalysts for Hydrogenation of Aromatic Rings
| Catalyst | Description | Typical Application |
| Platinum (Pt) | Highly active catalyst for hydrogenation. | General hydrogenation of aromatic rings to cyclohexanes. libretexts.org |
| Palladium on Carbon (Pd/C) | A versatile and widely used catalyst. | Hydrogenation of various functional groups, including aromatic rings. libretexts.org |
| Raney Nickel | A finely divided nickel catalyst. | Used in the hydrogenation of a wide range of organic compounds. libretexts.orgrsc.org |
| Rhodium (Rh) | Effective under milder conditions. | Used for specific selective hydrogenations. |
Ring-Closing Reactions for Cyclohexane Ring Formation
An alternative strategy for constructing the cyclohexane ring involves the formation of the cyclic structure from acyclic precursors through ring-closing reactions. The Diels-Alder reaction is a powerful and widely used method for this purpose. wikipedia.orgpraxilabs.com
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene (B86901) derivative. wikipedia.orgpraxilabs.com This reaction is highly valued for its ability to form six-membered rings with excellent control over stereochemistry. wikipedia.org The resulting cyclohexene can then be hydrogenated to yield the desired cyclohexane.
The versatility of the Diels-Alder reaction allows for the synthesis of highly substituted cyclohexenes by using appropriately substituted dienes and dienophiles. researchgate.netresearchgate.net For instance, the reaction can be catalyzed by Lewis acids to proceed even with sterically hindered reactants. researchgate.net
Intramolecular cyclization reactions offer another route to cyclohexane rings. libretexts.orgwikipedia.org In these reactions, a single molecule containing two reactive functional groups reacts with itself to form a cyclic compound. The propensity for a molecule to undergo intramolecular cyclization is influenced by the length of the chain connecting the reactive sites, with the formation of five- and six-membered rings being particularly favorable. wikipedia.orgmasterorganicchemistry.com
Alkylation Reactions on Cyclohexane Scaffolds
This approach involves the direct attachment of an alkyl group to a pre-existing cyclohexane or cyclohexene ring. The Friedel-Crafts alkylation is a classic example of this type of reaction, traditionally applied to aromatic compounds. wikipedia.orgbyjus.commasterorganicchemistry.com In this reaction, an alkyl halide or alkene reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commt.com The Lewis acid activates the alkylating agent, facilitating its electrophilic attack on the ring. byjus.com
While the classic Friedel-Crafts reaction is performed on aromatic rings, analogous alkylations can be performed on alkenes, including cycloalkenes. youtube.comgoogle.com For example, the alkylation of a cycloalkene can produce a cycloalkene substituted with one or more alkyl groups. google.com The resulting substituted cycloalkene can then be hydrogenated to the corresponding alkyl cyclohexane.
A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com Additionally, the reaction can be prone to over-alkylation, where multiple alkyl groups are added to the ring. mt.com A related reaction, the Friedel-Crafts acylation, can be used to introduce an acyl group, which can then be reduced to an alkyl group, offering a way to avoid some of these issues. masterorganicchemistry.commt.com
Approaches for Incorporating Long, Branched Alkyl Chains
The introduction of a long, branched alkyl chain like the (1-octylnonyl) group requires more advanced synthetic methodologies. These often involve the manipulation of olefins or the utilization of complex molecules derived from biomass.
Advanced Olefin Oligomerization and Cyclization
Oligomerization of olefins, which involves the linking of several smaller alkene molecules, is a key strategy for building up long carbon chains. google.com By controlling the oligomerization process, it is possible to generate olefins of a desired chain length. These long-chain olefins can then be used as alkylating agents in reactions such as the Friedel-Crafts alkylation of benzene (B151609) or cyclohexane derivatives. google.com
Coordinative chain transfer polymerization (CCTP) is an advanced technique that allows for the synthesis of linear and/or branched oligomerized olefins. google.com This process utilizes a catalyst system that can control the growth of the polymer chain, allowing for the production of olefins with a specific chain length distribution. google.com
Furthermore, processes are being developed for the co-oligomerization of mixed olefin feeds (e.g., C2-C5 olefins) to produce highly branched hydrocarbons in the jet fuel range (C6-C18). energy.gov These complex branched olefins can then be attached to a cyclohexane ring through various alkylation methods.
Biomass-Derived Feedstock Conversion to Branched Cycloalkanes
The conversion of biomass into valuable chemicals and fuels is a rapidly growing field of research, offering a renewable route to complex molecules like branched cycloalkanes. greencarcongress.comresearchgate.net Lignocellulosic biomass, which is rich in carbohydrates and lignin (B12514952), can be broken down into smaller platform molecules that can then be upgraded to fuel-range hydrocarbons. repec.orgresearchgate.netresearchgate.net
Lignin, with its inherent aromatic structures, is a particularly promising feedstock for the synthesis of aromatic and cycloalkane compounds. repec.orgresearchgate.net The general pathway involves the depolymerization of lignin into smaller phenolic compounds, followed by hydrodeoxygenation (HDO) to remove oxygen atoms, and then alkylation and/or hydrogenation to produce the desired cycloalkanes. repec.orgresearchgate.net
For example, furfural (B47365), a platform chemical derived from hemicellulose, can be converted into cyclopentanone (B42830). acs.org Aldol (B89426) condensation of cyclopentanone with other biomass-derived aldehydes or ketones can increase the carbon number, and subsequent hydrodeoxygenation can yield high-density cycloalkanes. greencarcongress.com Similarly, other biomass-derived intermediates such as furfuryl alcohol and 5-hydroxymethylfurfural (B1680220) can be converted to branched cyclohexanes with excellent low-temperature properties. researchgate.net These processes often yield a mixture of cycloalkanes, but they represent a sustainable pathway to the types of structures found in (1-octylnonyl)cyclohexane and its analogs. rsc.orgnih.gov The development of efficient catalysts is crucial for the selective conversion of biomass into these high-value products. rsc.org
Tandem Catalytic Processes for Alkyl Cyclohexane Synthesis
Tandem reactions, which combine multiple transformations in a single pot, offer an efficient and atom-economical approach to complex molecules. nih.gov For the synthesis of alkyl cyclohexanes, tandem processes can involve a sequence of reactions such as condensation, cyclization, and hydrogenation.
A notable strategy involves the use of biomass-derived precursors, such as 5,5-dimethyl-1,3-cyclohexanedione and various aldehydes, to construct polycyclic high-density biofuels. nih.gov These reactions can proceed through a catalyst-free tandem reaction in water or a solvent-free tandem cyclization. The sequence typically includes a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization, followed by hydrodeoxygenation (HDO) to yield the final saturated cyclic hydrocarbon. nih.gov While this example leads to dicyclohexane and tricyclohexane structures, the principles can be adapted for the synthesis of monocyclic cyclohexanes with long alkyl chains by carefully selecting the starting materials.
| Reactants | Conditions | Key Transformations | Product Type |
| 5,5-dimethyl-1,3-cyclohexanedione, Benzaldehyde | PTSA (p-Toluenesulfonic acid), 80°C, solvent-free | Knoevenagel condensation, Michael addition, Dehydration | Tricyclohexane precursors |
| Benzaldehyde derivatives, 5,5-dimethyl-1,3-cyclohexanedione | Pd/C, H₂ | Hydrogenation | Tricyclohexane hydrocarbons |
This table illustrates examples of tandem reactions for the synthesis of cyclic hydrocarbons, based on research findings. nih.gov
Aldol Condensation and Hydrodeoxygenation Routes
A powerful route to producing long-chain alkanes, which can be analogous to the substituent of Cyclohexane, (1-octylnonyl)-, is through the aldol condensation of smaller carbonyl compounds, followed by hydrodeoxygenation (HDO). researchgate.net This strategy is particularly relevant in the valorization of biomass-derived platform molecules like furfural and acetone.
The aldol condensation of furfural and acetone, for instance, can produce larger molecules with C8 and C13 carbon backbones. researchgate.netrsc.org These condensation products can then be subjected to HDO over bifunctional catalysts, typically containing both a metal function (e.g., Platinum) for hydrogenation and an acidic function for dehydration and ring-opening. researchgate.netrsc.org The choice of catalyst support, such as SiO₂, Al₂O₃, TiO₂, or zeolites, can significantly influence the reaction pathway and selectivity towards linear or branched alkanes. rsc.org For example, catalysts with higher acidity tend to promote dehydration and ring-opening, favoring the formation of linear alcohols and alkanes. rsc.org
| Starting Materials | Key Intermediates | Catalytic Step | Final Products |
| Furfural, Acetone | C8 and C13 condensation products | Hydrodeoxygenation (e.g., over Pt catalysts) | C8 and C13 alkanes |
This table outlines the general pathway from biomass-derived aldehydes and ketones to long-chain alkanes via aldol condensation and hydrodeoxygenation. researchgate.netrsc.org
The mechanism of the aldol reaction itself can be catalyzed by either acid or base. In a base-catalyzed mechanism, an enolate is formed which then acts as a nucleophile. youtube.com In an acid-catalyzed mechanism, an enol is the nucleophilic species. youtube.com The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which can then undergo dehydration (condensation) to form an α,β-unsaturated carbonyl compound, especially at higher temperatures. youtube.comyoutube.com
Radical and Transition Metal-Catalyzed Alkylation Methodologies
More advanced and direct methods for introducing alkyl groups onto a cyclohexane ring involve radical and transition metal-catalyzed reactions. These approaches can offer high selectivity and functional group tolerance.
Radical Alkylation: Radical cations of alkyl-substituted cyclohexanes can be generated and studied, providing insight into the electronic structure and reactivity of these species. rsc.org In a synthetic context, visible-light-induced radical-polar crossover cyclization has been used to synthesize γ-alkylated 1,1-disubstituted cyclopropanes, showcasing the potential of radical-mediated C-C bond formation. rsc.org While not directly applied to the synthesis of (1-octylnonyl)-cyclohexane, these radical-based strategies represent a frontier in selective alkylation.
Transition Metal-Catalyzed C-H Alkylation: This powerful technique allows for the direct functionalization of C-H bonds, representing a highly atom- and step-economical approach. researchgate.net Transition metals can catalyze the alkylation of arenes (which can subsequently be hydrogenated to cyclohexanes) using various alkylating agents. Epoxides are particularly useful as they are readily available and their ring-strain facilitates ring-opening reactions. researchgate.net This method can achieve high regioselectivity on both the aromatic ring and the epoxide. researchgate.net Furthermore, photoredox catalysis has emerged as a powerful tool for C-H functionalization, enabling, for example, the site-selective amination of arenes via radical intermediates. acs.org Similar principles could be envisioned for alkylation.
| Alkylation Method | Key Features | Potential Application |
| Radical-based methods | Generation of radical intermediates, often under mild conditions (e.g., visible light). rsc.org | Selective introduction of alkyl groups with complex functionalities. |
| Transition Metal-Catalyzed C-H Alkylation | Direct functionalization of C-H bonds, high atom economy. researchgate.net | Efficient construction of the alkyl-cyclohexane skeleton from simple precursors. |
This table summarizes the key aspects of radical and transition metal-catalyzed alkylation methodologies.
Dithiane Alkylation for High-Molecular-Weight Branched Alkanes
For the synthesis of very long and specifically branched alkanes, such as the 1-octylnonyl group, the dithiane alkylation strategy is particularly effective. oup.comuky.edunih.gov This method overcomes challenges associated with the low solubility of intermediates in other synthetic approaches for high-molecular-weight alkanes. oup.comnih.gov
The core of this method involves the use of 1,3-dithiane (B146892) as a masked carbonyl group. The protons at the C2 position of the dithiane ring are acidic and can be removed by a strong base to form a nucleophilic carbanion. This anion can then be alkylated with an appropriate alkyl halide. A key innovation for creating very long chains is the use of an α,ω-dibromoalkane to first create a bis(dithianyl)alkane intermediate. oup.comuky.edunih.gov This intermediate can then be bis-alkylated with another 1-bromoalkane. The final step is the desulfurization of the dithiane groups using a reducing agent like Raney nickel to yield the desired long-chain branched alkane. oup.comuky.edunih.gov This approach allows for precise control over the position of the branching.
| Step | Description | Reagents |
| 1 | Formation of bis(dithianyl)alkane | 1,3-dithiane, α,ω-dibromoalkane, strong base |
| 2 | Bisalkylation | bis(dithianyl)alkane intermediate, 1-bromoalkane, strong base |
| 3 | Desulfurization | Raney nickel |
This table details the three-step synthesis of high-molecular-weight branched alkanes using the dithiane alkylation method. oup.comuky.edunih.gov
Catalytic Systems in the Synthesis of Substituted Cyclohexanes
The choice of catalyst is paramount in the synthesis of substituted cyclohexanes, influencing both the efficiency and selectivity of the reactions. Both heterogeneous and homogeneous catalysts play crucial roles.
Heterogeneous Catalysis for Selective Hydrogenation
The final step in many syntheses of alkyl cyclohexanes is the hydrogenation of an aromatic or partially unsaturated cyclic precursor. Heterogeneous catalysts are widely used for this purpose due to their ease of separation and robustness.
The selective hydrogenation of benzene to cyclohexene, and ultimately to cyclohexane, is a large-scale industrial process. rsc.orge-bookshelf.de Supported noble metal catalysts, such as platinum or palladium on supports like ceria (CeO₂), alumina (B75360) (Al₂O₃), or carbon, are commonly employed. rsc.orgescholarship.org The nature of the support and the size and dispersion of the metal nanoparticles can significantly impact the catalyst's activity and selectivity. rsc.org For instance, single-atom catalysts, where individual metal atoms are dispersed on a support, can exhibit unique catalytic properties, maximizing the efficiency of the precious metal. escholarship.org
The hydrogenation of nitrocyclohexane (B1678964) to various valuable chemicals, including cyclohexylamine (B46788) and cyclohexanone (B45756), also relies heavily on heterogeneous catalysts like Pd/C. rsc.orgresearchgate.net These examples underscore the versatility of heterogeneous catalytic systems in transforming functionalized cyclic compounds into their saturated cyclohexane derivatives.
| Catalyst Type | Support | Application Example |
| Supported Platinum (Pt) | Ceria (CeO₂) | Cyclohexane dehydrogenation/benzene hydrogenation escholarship.org |
| Supported Palladium (Pd) | Carbon (C) | Nitrocyclohexane hydrogenation rsc.orgresearchgate.net |
| Ruthenium (Ru) | - | Selective hydrogenation of benzene to cyclohexene e-bookshelf.de |
This table provides examples of heterogeneous catalysts used in the synthesis and transformation of cyclohexane derivatives.
Homogeneous Catalysts in Alkyl Chain Elongation
While heterogeneous catalysts are dominant in hydrogenation, homogeneous catalysts are often favored for reactions requiring high selectivity and mild conditions, such as certain types of alkyl chain elongation. The groundwork for homogeneous catalysis was laid in the 1960s with the development of catalysts like Wilkinson's catalyst. rsc.org
In the context of synthesizing long-chain substituted cyclohexanes, homogeneous catalysts could be employed in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada coupling) to build the alkyl chain prior to the hydrogenation of the aromatic ring. These reactions involve organometallic catalysts that are soluble in the reaction medium, allowing for fine-tuning of their electronic and steric properties to control reactivity and selectivity.
Furthermore, homogeneous catalysts are central to processes like olefin metathesis, which can be used to modify the length and structure of alkyl chains. A tandem cross-metathesis/hydrogenation/cyclization has been achieved using a combination of a homogeneous ruthenium catalyst for metathesis and a heterogeneous platinum catalyst for hydrogenation, demonstrating the compatibility and synergy of different catalytic systems. nih.gov While perhaps not directly used for simple alkyl chain elongation in this specific context, it highlights the potential of homogeneous catalysts in complex synthetic sequences.
Stereochemical Control in Cyclohexane Derivatives
The three-dimensional structure of cyclohexane derivatives is crucial in determining their physical and biological properties. Stereochemical control during synthesis aims to selectively produce a desired stereoisomer. The cyclohexane ring predominantly exists in a stable chair conformation to minimize angle and torsional strain. slideshare.net In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). mvpsvktcollege.ac.in Generally, substituents are more stable in the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. slideshare.net
For disubstituted cyclohexanes, two main forms of isomerism are considered:
Geometrical Isomerism (cis/trans): This describes the relative orientation of two substituents on the ring. In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides. mvpsvktcollege.ac.in
Optical Isomerism: This arises when a molecule is chiral (non-superimposable on its mirror image). The presence of stereocenters in the cyclohexane ring and its substituents, as in the case of (1-octylnonyl)-cyclohexane, can lead to enantiomers and diastereomers. mvpsvktcollege.ac.in
Achieving stereochemical control in the synthesis of analogs of Cyclohexane, (1-octylnonyl)- involves carefully chosen reactions and conditions. Key strategies include:
Catalytic Hydrogenation: The hydrogenation of substituted arenes (aromatic rings) is a common method to produce cyclohexanes. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, using a combination of [Rh(nbd)Cl]2 and Pd/C allows for the hydrogenation of arenes under mild conditions (1 atm of H2 at room temperature). organic-chemistry.org Asymmetric transfer hydrogenation, employing chiral catalysts like iridium complexes, can create tertiary stereocenters with high enantioselectivity. organic-chemistry.org
Ring-Forming Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with a high degree of stereocontrol. The stereochemistry of the dienophile and diene is retained in the product, allowing for predictable synthesis of specific isomers.
Conformationally Locked Systems: In some cases, the cyclohexane ring can be "locked" into a specific conformation by introducing bulky substituents or by incorporating the ring into a more rigid polycyclic structure, such as a decalin system. researchgate.net This strategy is particularly useful for studying the influence of a specific conformation on the molecule's properties. For example, chiral ligands based on a trans-1,2-diaminocyclohexane motif are widely used in asymmetric catalysis. researchgate.net
Recent research has demonstrated the selective synthesis of 1,2,4,5-tetrasubstituted cyclohexane derivatives from 7-oxabicyclo[4.1.0]hept-3-ene, where the stereochemistry of the final products was confirmed by X-ray crystallography. researchgate.net Such methods provide a pathway to highly functionalized cyclohexane cores that can be further elaborated to produce complex analogs.
Table 1: Stereoselective Synthetic Methods for Cyclohexane Derivatives
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Hydrogenation of alkenes using a chiral catalyst and a hydrogen donor (e.g., ethanol) to create chiral centers. | High enantioselectivity for all-alkyl-substituted tertiary stereocenters. | organic-chemistry.org |
| Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring from a conjugated diene and a dienophile. | High stereospecificity, allowing predictable control of substituent orientation. | suniv.ac.in |
| Ring-Opening of Epoxides | Nucleophilic attack on an epoxide precursor can lead to trans-disubstituted cyclohexanes. | Provides access to 1,2-difunctionalized cyclohexane systems. | researchgate.net |
| Ferrier's Carbocyclization | Conversion of aldohexoses into optically pure cyclohexanones. | Utilizes renewable starting materials (carbohydrates) to produce chiral building blocks. | elsevierpure.com |
Future Directions in Sustainable Synthesis of Complex Alkyl Cyclohexanes
The future of synthesizing complex molecules like Cyclohexane, (1-octylnonyl)- analogs is increasingly focused on sustainability and "green" chemistry principles. This involves developing methods that are more efficient, use less hazardous materials, and minimize waste.
Key areas of development include:
Use of Renewable Feedstocks: A significant shift is underway from petroleum-based starting materials to renewable resources. Carbohydrates, for example, can be used as chiral building blocks for the synthesis of highly functionalized cyclohexanes through reactions like the Ferrier carbocyclization. elsevierpure.com This approach not only reduces reliance on fossil fuels but also introduces chirality from natural sources.
Solvent-Free and Greener Solvents: Many traditional organic reactions utilize volatile and often toxic solvents. Research is focused on developing solvent-free reaction conditions or replacing hazardous solvents with more environmentally benign alternatives like water or ionic liquids. neist.res.in The use of a green solvent mixture was highlighted in a continuous-flow system for alkylation, emphasizing the move towards more sustainable protocols. nih.gov
Catalysis: The development of more efficient and selective catalysts is central to sustainable synthesis. This includes:
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, often under very mild conditions. Dual photoredox and cobalt catalysis has been used for the 1,3-hydrohalogenation of allyl carboxylates, demonstrating a novel way to form C-X bonds with high regioselectivity. acs.org
Biocatalysis: Employing enzymes to carry out specific chemical transformations. Enzymes operate under mild conditions (temperature and pH) in aqueous environments and can exhibit exceptional chemo-, regio-, and stereoselectivity.
Continuous-Flow Synthesis: This technique involves pumping reactants through a reactor where the reaction occurs. It offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. Continuous-flow systems are being developed for the synthesis of alkylating agents, which can then be used in subsequent reactions. nih.gov
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. Reactions like the Diels-Alder cycloaddition are highly atom-economical.
Table 2: Emerging Sustainable Synthesis Strategies
| Strategy | Principle | Example Application | Reference |
|---|---|---|---|
| Renewable Feedstocks | Using starting materials from biological sources instead of fossil fuels. | Synthesis of chiral cyclohexanones from aldohexoses. | elsevierpure.com |
| Photoredox Catalysis | Using light to enable redox reactions under mild conditions. | Remote-Markovnikov hydrobromination of allyl carboxylates. | acs.org |
| Continuous-Flow Synthesis | Performing reactions in a continuous stream rather than in a batch. | In-situ generation of alkyl zinc sulfinates for heterocycle functionalization. | nih.gov |
| Solvent-Free Oxidation | Conducting oxidation reactions without a solvent medium. | Oxidation of cyclohexane using mesoporous SBA-15 supported gold nanoparticles. | neist.res.in |
The integration of these sustainable approaches will be crucial for the environmentally responsible production of complex alkyl cyclohexanes for various applications. The focus will be on creating elegant and efficient synthetic pathways that minimize environmental impact while maximizing control over the molecular architecture.
Advanced Spectroscopic and Structural Elucidation of Cyclohexane, 1 Octylnonyl
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and structural features of organic molecules. For a large, non-polar compound like Cyclohexane (B81311), (1-octylnonyl)-, a combination of ionization techniques and high-resolution analyzers is employed to gain a complete picture.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Alkyl Cyclohexane Analysis
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolution and accuracy, making it ideal for the analysis of complex hydrocarbon mixtures and the unambiguous identification of individual components. researchgate.netnih.gov For a pure sample of Cyclohexane, (1-octylnonyl)- (C₂₃H₄₆), FT-ICR MS can determine its monoisotopic mass with sub-ppm accuracy, confirming its elemental composition. The ultra-high resolution of FT-ICR MS is particularly valuable in distinguishing between isobaric species, which are compounds with the same nominal mass but different elemental formulas. researchgate.net While often applied to complex mixtures like petroleum, the precision of FT-ICR MS provides a definitive molecular formula for a specific analyte like Cyclohexane, (1-octylnonyl)-. researchgate.netosti.gov
Illustrative FT-ICR MS Data for Cyclohexane, (1-octylnonyl)-
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₄₆ |
| Calculated Monoisotopic Mass | 322.35995 u |
| Observed m/z (Hypothetical) | 322.36001 u |
| Mass Accuracy (Hypothetical) | < 1 ppm |
Fragmentation Pattern Interpretation in Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. For Cyclohexane, (1-octylnonyl)-, the molecular ion peak ([M]⁺˙ at m/z 322) may be weak or absent due to the instability of the large alkyl cyclohexane under EI conditions.
The fragmentation pattern is typically characterized by several key features:
Loss of the Alkyl Chain: A prominent fragmentation pathway involves the cleavage of the bond between the cyclohexane ring and the (1-octylnonyl) substituent, leading to a fragment ion corresponding to the cyclohexyl cation (C₆H₁₁⁺) at m/z 83 or the alkyl chain cation.
Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often through the loss of ethene (C₂H₄, 28 Da), resulting in characteristic ions at m/z values of [M-28]⁺˙ and subsequent losses. docbrown.infodocbrown.info
Alkyl Chain Fragmentation: The long (1-octylnonyl) side chain will fragment via a series of C-C bond cleavages, producing a characteristic pattern of ion clusters separated by 14 Da (corresponding to CH₂ groups).
Illustrative Electron Ionization Fragmentation Data for Cyclohexane, (1-octylnonyl)-
| m/z (Hypothetical) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 322 | [C₂₃H₄₆]⁺˙ | Molecular Ion |
| 239 | [C₁₇H₃₅]⁺ | Loss of cyclohexyl radical |
| 83 | [C₆H₁₁]⁺ | Cleavage of the alkyl chain, forming cyclohexyl cation |
| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexyl ring |
| 41, 57, 71... | [CnH₂n₊₁]⁺ | Characteristic alkyl fragments |
Soft Ionization Techniques for Intact Molecular Ion Detection
Due to the extensive fragmentation in EI-MS, soft ionization techniques are crucial for detecting the intact molecular ion of saturated hydrocarbons like Cyclohexane, (1-octylnonyl)-. jeolusa.com Techniques such as Field Ionization (FI), Field Desorption (FD), and Direct Analysis in Real Time (DART) are well-suited for this purpose as they impart minimal energy to the analyte molecule, resulting in mass spectra dominated by the molecular ion with little to no fragmentation. jeolusa.comacs.orgnih.gov For instance, negative-ion DART mass spectrometry has been shown to ionize large alkanes by forming adducts with species like molecular oxygen ([M+O₂]⁻˙), allowing for clear determination of the molecular weight. acs.orgnih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regiochemical Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial arrangement.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity
For a molecule with a complex and overlapping proton spectrum like Cyclohexane, (1-octylnonyl)-, one-dimensional NMR is often insufficient for complete structural assignment. Two-dimensional NMR techniques are essential for resolving ambiguities.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (geminal and vicinal coupling). researchgate.netyoutube.comsdsu.edu For Cyclohexane, (1-octylnonyl)-, COSY would be used to trace the connectivity within the cyclohexane ring and along the (1-octylnonyl) side chain. For example, the methine proton on the substituted carbon of the cyclohexane ring would show correlations to the adjacent CH₂ protons in the ring and the methine proton at the beginning of the alkyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). researchgate.netyoutube.comsdsu.edu HMBC is critical for establishing the connection between the cyclohexane ring and the alkyl substituent. A key correlation would be observed between the protons on the first few carbons of the (1-octylnonyl) chain and the substituted carbon of the cyclohexane ring, and vice versa.
Illustrative Key 2D NMR Correlations for Cyclohexane, (1-octylnonyl)-
| Experiment | Correlating Nuclei (Hypothetical) | Structural Information Gained |
|---|---|---|
| COSY | Cyclohexyl-CH ↔ Cyclohexyl-CH₂ | Confirms connectivity within the cyclohexane ring |
| COSY | Alkyl-CH ↔ Alkyl-CH₂ | Confirms connectivity within the (1-octylnonyl) chain |
| HMBC | Alkyl-CH protons ↔ Cyclohexyl-C (substituted) | Confirms the attachment point of the alkyl chain to the ring |
Conformational Analysis via Coupling Constants and Chemical Shifts
The cyclohexane ring exists predominantly in a chair conformation. In a substituted cyclohexane like Cyclohexane, (1-octylnonyl)-, the bulky (1-octylnonyl) group will strongly prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pub This conformational preference can be confirmed through ¹H NMR.
Chemical Shifts: In a chair conformation, axial protons are shielded relative to their equatorial counterparts and thus resonate at a higher field (lower ppm). nih.gov The chemical shift of the proton on the carbon bearing the substituent (the methine proton) can provide clues about its orientation.
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. acs.org In a cyclohexane chair, the coupling between two axial protons (³J_aa, dihedral angle ≈ 180°) is large (typically 8-13 Hz), while axial-equatorial (³J_ae) and equatorial-equatorial (³J_ee) couplings are smaller (typically 2-5 Hz). By analyzing the multiplicity and coupling constants of the cyclohexane protons, the chair conformation and the equatorial preference of the large alkyl substituent can be confirmed. acs.orgspcmc.ac.in
Illustrative ¹H NMR Data for the Cyclohexane Moiety of Cyclohexane, (1-octylnonyl)-
| Proton (Hypothetical) | Chemical Shift (ppm) (Hypothetical) | Multiplicity (Hypothetical) | Key Coupling Constants (Hz) (Hypothetical) |
|---|---|---|---|
| CH (methine, C1) | ~1.2-1.4 | multiplet | - |
| CH₂ (axial, C2, C6) | ~1.1-1.3 | multiplet | ³J_aa ≈ 12 Hz, ³J_ae ≈ 3 Hz |
| CH₂ (equatorial, C2, C6) | ~1.6-1.8 | multiplet | ³J_ea ≈ 3 Hz, ³J_ee ≈ 3 Hz |
Solid-State NMR for Aggregate Structure (If Applicable)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and packing of molecules in the solid state. For long-chain alkyl-substituted cycloalkanes like Cyclohexane, (1-octylnonyl)-, this technique could, in principle, provide insights into the arrangement of molecules in a crystalline or aggregated state. Information regarding intermolecular interactions, the conformation of the cyclohexane ring, and the packing of the alkyl chains could be discerned.
However, a review of publicly available scientific literature indicates that specific solid-state NMR studies on Cyclohexane, (1-octylnonyl)- have not been reported. Such studies are highly specialized and typically undertaken when the compound exhibits significant solid-state ordering or is part of a material where its aggregated structure is of primary interest.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary method for identifying functional groups and probing the molecular structure of organic compounds. For Cyclohexane, (1-octylnonyl)-, these techniques are sensitive to the vibrations of the cyclohexane ring and the attached (1-octylnonyl) alkyl chain.
The IR and Raman spectra are dominated by C-H and C-C bond vibrations. The key vibrational modes expected for this compound are:
C-H Stretching Vibrations: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum are anticipated in the 2850-2960 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of C-H bonds in the CH₂, and CH₃ groups of the alkyl chain and the cyclohexane ring. docbrown.info
C-H Bending Vibrations: Deformations of the CH₂ and CH₃ groups are expected to appear in the 1340-1470 cm⁻¹ region of the spectra. docbrown.info
Table 1: Predicted Vibrational Modes for Cyclohexane, (1-octylnonyl)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Asymmetric CH₃ Stretching | ~2960 | IR, Raman |
| Asymmetric CH₂ Stretching | ~2925 | IR, Raman |
| Symmetric CH₃/CH₂ Stretching | ~2855 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR, Raman |
| CH₃ Asymmetric Bending | ~1450 | IR, Raman |
| CH₃ Symmetric Bending (Umbrella) | ~1375 | IR |
| Cyclohexane Ring Skeletal Vibrations | 800-1200 | IR, Raman |
The vibrational spectra are exquisitely sensitive to the conformation of the cyclohexane ring. The chair conformation is the most stable and its D₃d symmetry results in specific selection rules for IR and Raman activity. osu.edu The presence of the bulky (1-octylnonyl)- substituent is expected to lock the ring in a chair conformation with the substituent in an equatorial position to minimize steric strain. This conformational preference would be reflected in the number and frequencies of the observed vibrational bands.
Chromatographic Separation Coupled with Spectroscopic Detection
Chromatographic techniques are indispensable for the separation of Cyclohexane, (1-octylnonyl)- from complex hydrocarbon mixtures, while coupling with spectroscopic detectors allows for its unambiguous identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds like Cyclohexane, (1-octylnonyl)-. antpedia.com In a typical GC-MS analysis, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Due to its high molecular weight (266.5 g/mol ), it would have a significantly longer retention time compared to lower molecular weight cycloalkanes and linear alkanes.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique mass spectrum that can be used for identification. The mass spectrum of the closely related compound, n-octylcyclohexane, shows characteristic fragmentation patterns that can be extrapolated to Cyclohexane, (1-octylnonyl)-. nist.gov
Predicted Fragmentation Pattern:
Molecular Ion (M⁺): A peak at m/z = 266 would correspond to the intact molecular ion.
Loss of the Alkyl Side Chain: A prominent peak would be expected at m/z = 83, corresponding to the cyclohexyl cation, resulting from the cleavage of the bond between the ring and the alkyl chain.
Fragmentation of the Alkyl Chain: A series of peaks separated by 14 mass units (CH₂) would be observed, corresponding to the fragmentation of the octyl and nonyl chains.
Table 2: Predicted Key Mass Fragments for Cyclohexane, (1-octylnonyl)- in GC-MS
| m/z | Proposed Fragment |
| 266 | [C₁₉H₃₈]⁺ (Molecular Ion) |
| 251 | [M - CH₃]⁺ |
| 155 | [M - C₈H₁₇]⁺ |
| 141 | [M - C₉H₁₉]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
For highly complex mixtures such as crude oil or synthetic fuels, where numerous isomers and structurally similar compounds co-elute in a one-dimensional GC analysis, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior resolving power. chemistry-matters.comdlr.denih.gov This technique employs two columns with different separation mechanisms (e.g., a non-polar column in the first dimension separating by boiling point, and a semi-polar column in the second dimension separating by polarity).
In a GCxGC analysis, Cyclohexane, (1-octylnonyl)- would be separated from other hydrocarbons based on both its volatility and its polarity. As a saturated cycloalkane, it is relatively non-polar and would elute in a specific region of the two-dimensional chromatogram, distinct from aromatic compounds or more polar species. This enhanced separation allows for more accurate identification and quantification, especially when coupled with a fast-scanning mass spectrometer like a time-of-flight (TOF) detector. researchgate.net The structured nature of GCxGC chromatograms, where chemically related compounds appear in distinct bands, further aids in the identification of unknown components. chemistry-matters.com
Computational and Theoretical Investigations of Substituted Cyclohexanes
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and spectroscopic properties of molecules. For substituted cyclohexanes, these methods are particularly valuable for elucidating the subtle interplay of forces that govern their conformational preferences.
Density Functional Theory (DFT) Studies of Conformational Isomers
The (1-octylnonyl)- substituent, being a large and flexible alkyl group, introduces significant steric considerations to the cyclohexane (B81311) ring. The primary conformational isomers of monosubstituted cyclohexanes are the axial and equatorial conformers. In the case of "Cyclohexane, (1-octylnonyl)-", the chair conformation of the cyclohexane ring is expected to be the most stable. unizin.org
The key equilibrium is between the conformer with the (1-octylnonyl)- group in an axial position and the one with the group in an equatorial position. Due to the significant steric bulk of the C17H35 alkyl chain, the equatorial conformer is overwhelmingly favored. In the axial position, the large substituent would experience severe 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, leading to substantial steric strain. libretexts.orglibretexts.org
DFT studies on a range of monosubstituted cyclohexanes have shown that the energy difference between the axial and equatorial conformers is a delicate balance of steric repulsion and stabilizing London dispersion forces. While the (1-octylnonyl)- group itself has not been the subject of specific published DFT studies, it is well-established that as the size of the alkyl substituent increases, the preference for the equatorial position becomes more pronounced. libretexts.org For instance, the energy difference for methylcyclohexane (B89554) is approximately 7.6 kJ/mol, favoring the equatorial conformer, while for the much bulkier t-butylcyclohexane, this difference increases to about 21 kJ/mol. libretexts.org Given the large size of the (1-octylnonyl)- group, the energy penalty for the axial conformation would be substantial, effectively making it a negligible component at equilibrium.
Table 1: Comparison of Conformational Energy Differences for Selected Alkylcyclohexanes
| Substituent | Axial-Equatorial Energy Difference (kJ/mol) | Predominant Conformer |
| Methyl | ~7.6 libretexts.org | Equatorial |
| Ethyl | ~7.9 | Equatorial |
| Isopropyl | ~9.2 | Equatorial |
| t-Butyl | ~21 libretexts.org | Equatorial |
| (1-octylnonyl)- | Estimated to be > 21 | Equatorial |
Note: Data for methyl, ethyl, isopropyl, and t-butyl are from established literature. The value for (1-octylnonyl)- is an educated estimate based on the trend of increasing steric bulk.
Prediction of Spectroscopic Parameters
The predicted ¹H and ¹³C NMR spectra would be dominated by the signals corresponding to the equatorial conformer. The proton on the carbon bearing the substituent (C1) would show a characteristic splitting pattern indicative of its equatorial position. The numerous overlapping signals from the long, flexible (1-octylnonyl)- chain would present a significant challenge for detailed assignment without sophisticated 2D NMR techniques.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Simulation of Alkyl Cyclohexane Behavior in Solution or Condensed Phases
MD simulations of "Cyclohexane, (1-octylnonyl)-" in a solvent or in its pure liquid state would reveal a highly dynamic system. The cyclohexane ring would predominantly remain in the chair conformation with the bulky substituent in the equatorial position. The long (1-octylnonyl)- chain, however, would be highly flexible, constantly exploring a vast conformational space through rotation around its numerous C-C single bonds.
Influence of Alkyl Chain Length and Branching on Molecular Mobility
The length and branching of the alkyl substituent have a profound impact on the molecular mobility of substituted cyclohexanes.
Thermochemical Property Prediction and Validation
Thermochemical properties are essential for understanding the stability and reactivity of chemical compounds. While experimental data for "Cyclohexane, (1-octylnonyl)-" is scarce, computational methods provide valuable estimates.
A number of physical and chemical properties for "Cyclohexane, (1-octylnonyl)-" have been calculated using group contribution methods, such as the Joback method. chemeo.com These methods estimate properties based on the summation of contributions from the individual functional groups within the molecule.
Table 2: Calculated Thermochemical Properties for Cyclohexane, (1-octylnonyl)-
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 164.79 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -469.01 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 43.64 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 66.83 | kJ/mol | Joback Calculated Property chemeo.com |
| Critical Pressure (Pc) | 968.68 | kPa | Joback Calculated Property chemeo.com |
| Normal Boiling Point Temperature (Tboil) | 684.03 | K | Joback Calculated Property chemeo.com |
| Critical Temperature (Tc) | 844.79 | K | Joback Calculated Property chemeo.com |
| Normal Melting Point (Tfus) | 330.13 | K | Joback Calculated Property chemeo.com |
| Critical Volume (Vc) | 1.250 | m³/kmol | Joback Calculated Property chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 8.684 | Crippen Calculated Property chemeo.com |
These calculated values provide a useful starting point for understanding the thermochemical behavior of "Cyclohexane, (1-octylnonyl)-". Validation of these predictions would require experimental measurements, which are not currently available in the public domain. The high logP value indicates a very high lipophilicity, as expected for a large hydrocarbon. chemeo.com
Enthalpies of Formation and Vaporization of Alkyl-Substituted Cyclohexanes
The enthalpies of formation (ΔfH°) and vaporization (ΔvapH°) are fundamental thermodynamic properties that govern the stability and phase behavior of a compound. For Cyclohexane, (1-octylnonyl)-, these values have been estimated using computational methods. The calculated standard enthalpy of formation for the gaseous state (ΔfH°gas) is -469.01 kJ/mol, and the standard enthalpy of vaporization (ΔvapH°) is 66.83 kJ/mol. chemeo.com
The addition of alkyl substituents to a cyclohexane ring influences these thermodynamic quantities. As the size of the alkyl group increases, the enthalpy of formation generally becomes more negative, reflecting the energetic contribution of additional C-C and C-H bonds. The enthalpy of vaporization also tends to increase with molecular weight due to stronger intermolecular van der Waals forces.
Below is a comparative table of these properties for cyclohexane and related alkyl-substituted derivatives.
Table 1: Enthalpies of Formation and Vaporization for Selected Cyclohexanes
| Compound | Formula | ΔfH° (liquid) (kJ/mol) | ΔfH° (gas) (kJ/mol) | ΔvapH° (kJ/mol) |
|---|---|---|---|---|
| Cyclohexane | C₆H₁₂ | -156.4 wikipedia.org | -123.1 chemeo.com | 33.0 chemeo.com |
| Octyl-cyclohexane | C₁₄H₂₈ | Data not available | Data not available | Data not available |
| Cyclohexane, (1-octylnonyl)- | C₂₃H₄₆ | Data not available | -469.01 chemeo.com | 66.83 chemeo.com |
Note: The values for Cyclohexane, (1-octylnonyl)- are computationally derived using the Joback method. chemeo.com
Thermodynamic Analysis of Dehydrogenation/Hydrogenation Processes for Alkyl Cyclohexanes
The reversible dehydrogenation and hydrogenation of cyclohexane derivatives are of significant interest for chemical hydrogen storage, a concept known as Liquid Organic Hydrogen Carriers (LOHC). wikipedia.org The core reaction involves the catalytic dehydrogenation of the cyclohexane ring to form an aromatic ring (in this case, (1-octylnonyl)-benzene) and release hydrogen gas. wikipedia.org This reaction is endothermic, requiring an energy input. wikipedia.org
C₆H₁₁-R + Heat ⇌ C₆H₅-R + 3H₂
Thermodynamic analysis, often supported by computational calculations, is essential for optimizing these processes. The enthalpy of the dehydrogenation reaction is a key parameter. Studies on a variety of alkyl-substituted cyclohexanes have revealed that the lengthening of the alkyl chain does not significantly impact the reaction enthalpy per mole of hydrogen released. The industrial hydrogenation of benzene (B151609) to produce cyclohexane is a highly exothermic reaction. wikipedia.org For the reverse reaction, dehydrogenation, the process becomes noticeably favorable at temperatures above 300 °C, driven by an increase in entropy. wikipedia.org
For cyclohexene (B86901), an intermediate in some dehydrogenation pathways, the conversion to benzene is an endothermic reaction with a calculated enthalpy change (ΔH) of 26.9 kJ mol⁻¹, while its hydrogenation to cyclohexane is exothermic (ΔH = -24.7 kJ mol⁻¹). researchgate.net
Table 2: Thermodynamic Data for Dehydrogenation/Hydrogenation of Cyclohexene at 240 °C
| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|
| Cyclohexene → Benzene + H₂ | 26.9 researchgate.net | -10.4 researchgate.net |
| Cyclohexene + H₂ → Cyclohexane | -24.7 researchgate.net | -6.9 researchgate.net |
Data Source: Calculated by HSC software. researchgate.net
Given the findings that long alkyl chains have minimal effect on the dehydrogenation thermodynamics, the values for Cyclohexane, (1-octylnonyl)- are expected to be similar to those of other simple alkyl cyclohexanes.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling, particularly with DFT, is a powerful tool for elucidating the step-by-step mechanisms of complex chemical reactions. researchgate.netrsc.orgrsc.org These theoretical studies can map out entire potential energy surfaces for a reaction, identify transition states, and calculate activation energies, thereby revealing the most favorable reaction pathway. researchgate.net
For instance, the mechanism of cyclohexane dehydrogenation catalyzed by a single nickel cation (Ni⁺) has been investigated in detail using DFT. researchgate.net The calculations showed that the reaction proceeds through an insertion-elimination mechanism. researchgate.net This theoretical analysis allowed for a systematic investigation of both C-H and C-C bond activations, concluding that C-H bond activation is strongly preferred over C-C bond cleavage. researchgate.net
Similarly, DFT has been used to unravel the mechanisms and stereoselectivities of various catalytic reactions involving complex organic molecules. rsc.orgacs.org These studies can determine the rate-determining and stereoselectivity-determining steps of a reaction, providing crucial insights for designing more efficient and selective catalysts. rsc.org For example, a proposed catalytic cycle for a formal 1,3-hydrobromination was supported by DFT calculations which identified the most likely sequence of events: migratory hydrogen atom transfer (MHAT), a 1,2-radical migration, and a final halogen atom transfer. acs.org
While no specific computational studies on the reaction mechanisms of Cyclohexane, (1-octylnonyl)- were found, the established methodologies demonstrate that such an investigation is feasible. A computational approach could model its dehydrogenation over various catalysts, predict the regioselectivity of reactions involving the long alkyl chains, and provide a fundamental understanding of its chemical reactivity.
Environmental Occurrence and Transformations of Cyclohexane, 1 Octylnonyl
Environmental Fate and Transport Mechanisms
The environmental behavior of Cyclohexane (B81311), (1-octylnonyl)- is governed by its physical and chemical properties. As a large, non-polar hydrocarbon, its fate is primarily dictated by its low water solubility and high affinity for organic matter.
Due to its very low water solubility and high octanol-water partition coefficient (logP) of 8.684, Cyclohexane, (1-octylnonyl)- is expected to have a very limited presence in the water column of aquatic environments. chemeo.com When released into water, it will preferentially partition to organic matter in sediment and suspended solids. nih.govecetoc.org In terrestrial environments, its strong hydrophobicity suggests it will be immobile in soil, with a high tendency to adsorb to soil organic carbon. researchgate.net This strong adsorption limits its potential to leach into groundwater. researchgate.net Studies on homologous series of n-alkylated cyclohexanes have shown that they are susceptible to anaerobic microbial degradation, which can alter their distribution patterns in contaminated soils and sediments over time. researchgate.net
With a high molecular weight and a correspondingly low vapor pressure, the volatilization of Cyclohexane, (1-octylnonyl)- from water surfaces is expected to be a slow process. uw.edu.pl The rate of volatilization is determined by the Henry's Law constant, which for a compound with such low water solubility and vapor pressure, would be relatively high, suggesting that once in the atmosphere, it is unlikely to redeposit into water bodies. However, its strong adsorption to soil and sediment significantly reduces its availability for volatilization from these matrices. nih.gov
The primary transport and fate mechanism for Cyclohexane, (1-octylnonyl)- in the environment is adsorption. nih.govecetoc.org The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the extent of adsorption. Given its high logP value, the Koc for Cyclohexane, (1-octylnonyl)- is predicted to be very high, indicating strong binding to organic matter in soil and sediment. researchgate.net This strong adsorption is the main reason for its persistence in the solid phases of both terrestrial and aquatic ecosystems. nih.govecetoc.orgresearchgate.net
Biogeochemical Transformations of Alkyl Cyclohexanes
The environmental fate of alkyl cyclohexanes, including the long-chain compound Cyclohexane, (1-octylnonyl)-, is largely determined by various biogeochemical transformation processes. These processes, driven by microbial activity and abiotic factors, dictate the persistence and potential impact of these compounds in different environmental compartments.
Anaerobic Biodegradation Pathways of Long-Chain Alkyl Cyclohexanes
Following this initial activation, the degradation of the long alkyl side chain is thought to proceed via β-oxidation. usgs.gov This process involves the sequential removal of two-carbon units from the fatty acid chain, which is analogous to the breakdown of fatty acids in many organisms. For long-chain n-alkylcyclohexanes, this process would lead to the formation of intermediates such as cyclohexanecarboxylic acid and cyclohexaneacetic acid. usgs.gov Research on the degradation of n-dodecylcyclohexane has shown its transformation to both cyclohexaneacetic acid and cyclohexanecarboxylic acid, suggesting the possibility of simultaneous α- and β-oxidation mechanisms. usgs.gov
| Key Steps in Anaerobic Biodegradation of Long-Chain Alkyl Cyclohexanes | Description | Key Intermediates |
| Fumarate Addition | The initial activation of the alkyl chain under anaerobic conditions, catalyzed by glycyl radical enzymes. | Alkylsuccinate derivatives |
| β-Oxidation | The sequential breakdown of the long alkyl side chain, removing two-carbon units at a time. | Cyclohexanecarboxylic acid, Cyclohexaneacetic acid |
| Ring Degradation | The breakdown of the cyclohexane ring structure. | Cyclohexylsuccinate, 3-Cyclohexylpropionate, Cyclohexanecarboxylate |
Microbial Degradation in Petroleum-Contaminated Sites
In petroleum-contaminated environments, microbial degradation is a primary mechanism for the natural attenuation of hydrocarbon pollutants, including Cyclohexane, (1-octylnonyl)-. ucr.eduosti.gov The susceptibility of different hydrocarbon classes to microbial attack generally follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. ucr.eduosti.gov This makes long-chain alkyl cyclohexanes relatively persistent compared to simpler hydrocarbons.
A wide variety of microorganisms, including bacteria and fungi, are capable of degrading petroleum hydrocarbons. usgs.govucr.edu Genera such as Pseudomonas, Rhodococcus, Alcanivorax, and Acinetobacter have been identified as key players in the degradation of alkanes and cycloalkanes. usgs.govmdpi.comosti.gov For instance, Alcanivorax sp. strain MBIC 4326 has been shown to degrade long-chain n-alkylcyclohexanes by processing the alkyl side chain primarily through β-oxidation, leading to the formation of cyclohexanecarboxylic acid. usgs.gov This intermediate is then further transformed into benzoic acid. usgs.gov
The rate and extent of microbial degradation in contaminated sites are influenced by several factors, including the availability of nutrients (such as nitrogen and phosphorus), oxygen levels, temperature, and the physical and chemical properties of the oil. ucr.edu In many cases, the indigenous microbial populations are capable of degrading hydrocarbons, but their activity can be enhanced through bioremediation strategies like biostimulation (adding nutrients) or bioaugmentation (introducing specific hydrocarbon-degrading microbes). ucr.edu Under anaerobic conditions within contaminated sites, long-term degradation of alkylcyclohexanes can lead to a noticeable shift in the distribution of homologs, with a decrease in high-molecular-weight compounds and an increase in lower-molecular-weight ones. consensus.app
| Microorganism Genus | Role in Hydrocarbon Degradation |
| Alcanivorax | Degrades long-chain n-alkylcyclohexanes via β-oxidation of the alkyl side chain. usgs.gov |
| Pseudomonas | Known to degrade a variety of hydrocarbons, including n-hexadecane. mdpi.com |
| Rhodococcus | Capable of degrading n-alkanes in petroleum sludge. mdpi.com |
| Acinetobacter | Can utilize a wide range of n-alkanes as a carbon source. |
Photo-catalytic Oxidation and Abiotic Degradation in Water Systems
In aquatic environments, abiotic degradation processes, particularly photo-catalytic oxidation, can contribute to the transformation of alkyl cyclohexanes. Photo-catalysis involves the use of a photocatalyst, typically a semiconductor material like titanium dioxide (TiO2), which, upon absorbing light energy, generates highly reactive oxygen species that can oxidize organic pollutants.
Research on the photocatalytic oxidation of cyclohexane has demonstrated its conversion to cyclohexanol (B46403) and cyclohexanone (B45756). The process can be initiated by irradiating a photocatalyst, which then leads to the oxidation of cyclohexane. The efficiency and selectivity of this process can be influenced by the type of photocatalyst and the reaction conditions. For example, using layered titanates modified with iron oxide under sunlight has been shown to selectively oxidize cyclohexane to cyclohexanone and cyclohexanol. Furthermore, the presence of CO2 can enhance the conversion rate while maintaining high selectivity.
While direct photolysis (degradation by sunlight alone) of saturated hydrocarbons like cyclohexane is generally slow, the presence of natural photosensitizers in surface waters can accelerate their degradation. Abiotic degradation of organic pollutants in water can also occur through other mechanisms, though these are often less significant for highly stable compounds like long-chain alkyl cyclohexanes compared to biotic pathways.
| Degradation Process | Description | Key Products |
| Photo-catalytic Oxidation | Degradation using a photocatalyst (e.g., TiO2, modified titanates) and light energy to generate reactive oxygen species that oxidize the compound. | Cyclohexanol, Cyclohexanone |
| Direct Photolysis | Direct degradation by sunlight, generally a slow process for saturated hydrocarbons. | - |
Tracing Environmental Sources and Historical Contamination (e.g., Coal-Bed Wax Origins)
Long-chain alkylated cyclohexanes, such as Cyclohexane, (1-octylnonyl)-, serve as important biomarkers in geochemistry for tracing the origin of organic matter and identifying historical contamination from specific sources like coal-bed wax. esdm.go.id The distribution patterns of these compounds can provide valuable "fingerprints" for characterizing petroleum products and their source rocks. esdm.go.id
Studies have shown that coal-bed waxes can contain significant amounts of long-chain alkylcyclohexanes and alkylbenzenes. esdm.go.id The origin of these compounds is believed to be linked to the fatty acid precursors present in the original plant material that formed the coal. esdm.go.id Through geological processes of diagenesis, these fatty acids can undergo cyclization and subsequent reduction to form alkylcyclohexanes. esdm.go.id The specific distribution of these compounds, including the carbon number range and the predominance of certain isomers, can be indicative of a coal-derived source.
In the context of environmental contamination, the presence of a homologous series of long-chain n-alkylcyclohexanes can be a strong indicator of pollution from crude oil or refined products like diesel fuel. esdm.go.id The analysis of these biomarkers in soil and sediment samples can help to identify the type of fuel spilled and, in some cases, to distinguish between different sources of contamination. Furthermore, the degradation patterns of alkylcyclohexanes, particularly the preferential loss of high-molecular-weight homologs under anaerobic conditions, can provide insights into the age and weathering history of a spill. consensus.app
| Biomarker Application | Geochemical Significance |
| Source Rock Identification | The presence and distribution of long-chain alkylcyclohexanes can indicate a coal-bed wax origin for petroleum. esdm.go.id |
| Contamination Fingerprinting | The specific pattern of alkylcyclohexane homologs can be used to identify and characterize spills of crude oil and diesel fuel. esdm.go.id |
| Weathering Assessment | Changes in the relative abundance of different alkylcyclohexane homologs can reveal the extent of biodegradation and weathering of a contaminant. consensus.app |
Advanced Analytical Methodologies for Detection and Quantification in Complex Samples
Sample Preparation and Enrichment Techniques for Hydrocarbon Analysis
Sample preparation is a critical first step in the analytical workflow, designed to isolate and concentrate the target analytes from the sample matrix, thereby minimizing interference and enhancing detection sensitivity. chromatographyonline.comresearchgate.net
Solvent Extraction: This is a traditional and widely used technique for separating hydrocarbons based on their solubility in a selected solvent. safeleaf.ca The choice of solvent is paramount for achieving efficient extraction. For instance, in the analysis of hydrocarbon core extracts, solvents such as Dichloromethane (DCM), Carbon disulfide (CS₂), and Cyclohexane (B81311) have been utilized, with varying success in preserving the integrity of different hydrocarbon ranges. geomarkresearch.com A study comparing eight different extraction methods found that a closed-vial extraction using CS₂ on chip samples without a concentration step was the most effective method for retaining light-end hydrocarbon peaks, which is crucial for accurate petroleum fingerprinting. geomarkresearch.com
Liquid-liquid extraction (LLE) is a common method where target compounds are partitioned from a liquid sample into an immiscible solvent. safeleaf.ca For solid samples, solid-liquid extraction is employed, where a solvent selectively dissolves the target compounds from the solid matrix. safeleaf.ca The effectiveness of these methods depends on factors like solvent-to-material ratio, contact time, temperature, and pressure. rootsciences.com The purity of the hydrocarbon solvents used in the extraction process is also critical to prevent the introduction of contaminants that could affect the quality and safety of the final analysis. diversifiedcpc.com
Comparison of Solvent Extraction Methods for Hydrocarbon Retention
| Preparation Method | Solvent | Sample State | Concentration Step | Effectiveness for Light Hydrocarbon (LHC) Preservation | Source |
|---|---|---|---|---|---|
| Quantitative Extraction (Prep A) | Dichloromethane (DCM) | - | Evaporation to dryness | Poor (almost no peaks lighter than nC-12) | geomarkresearch.com |
| Cold Cyclohexane Extraction (Prep F) | Cyclohexane | - | - | Limited (some preservation down to nC-7) | geomarkresearch.com |
| Standard CS₂ Extraction (Prep B) | Carbon disulfide (CS₂) | Powder | Room temperature | Moderate (some peaks evident down to nC-6) | geomarkresearch.com |
| Closed Vial Extraction (Prep H) | Carbon disulfide (CS₂) | Chips | None | Excellent (retained peaks down to nC-4) | geomarkresearch.com |
Solid-Phase Extraction (SPE): SPE has emerged as a powerful and efficient alternative to LLE for sample preparation. sigmaaldrich.comsigmaaldrich.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The target analytes are retained on the sorbent while the matrix components pass through. The analytes are then eluted using a small volume of a strong solvent. nih.gov This technique reduces solvent consumption, making it more environmentally friendly, and can often be automated. sigmaaldrich.comnih.gov
The choice of SPE sorbent is critical and depends on the nature of the analyte and the matrix. For nonpolar compounds like alkyl cyclohexanes, reversed-phase or normal-phase SPE is typically used. sigmaaldrich.com
Reversed-Phase SPE: Uses a nonpolar stationary phase (e.g., C18-bonded silica) to retain hydrophobic compounds from a polar sample matrix.
Normal-Phase SPE: Uses a polar stationary phase (e.g., silica (B1680970) or alumina) to retain polar compounds from a nonpolar matrix. sigmaaldrich.com
Mixed-Mode SPE: These sorbents have both nonpolar and ion-exchange functionalities, offering high selectivity for specific applications. Studies on long-chain fatty acids, which have similar extraction needs to high-molecular-weight alkyl cyclohexanes, showed that mixed-mode adsorbents had the greatest adsorption capacity. elsevierpure.com
Common SPE Phases for Hydrocarbon-Related Analysis
| SPE Phase Type | Sorbent Example | Retention Mechanism | Typical Application | Source |
|---|---|---|---|---|
| Reversed-Phase | Octadecyl (C18 or ODS) | Hydrophobic interactions | Extracting nonpolar analytes from aqueous samples | aocs.org |
| Normal-Phase | Silica (LC-Si) | Adsorption (polar interactions) | Extracting polar impurities from nonpolar extracts | sigmaaldrich.com |
| Ion-Exchange | Anion or Cation Exchange Resins | Electrostatic interactions | Isolating ionizable compounds | elsevierpure.com |
| Mixed-Mode | Amberlite IRA-402 | Multiple (e.g., hydrophobic and anion-exchange) | High-capacity extraction of specific compounds like long-chain fatty acids | elsevierpure.com |
The "matrix" refers to all components in a sample other than the analyte of interest. chromatographyonline.com In complex samples like industrial wastewater or crude oil, these components can significantly interfere with the analysis, a phenomenon known as the matrix effect. chromatographyonline.comresearchgate.net This effect can manifest as either signal suppression or enhancement of the target analyte during detection, leading to inaccurate quantification. nih.govnih.gov
Matrix effects are particularly pronounced in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com Co-eluting matrix components can alter the ionization efficiency of the target analyte in the mass spectrometer's source. nih.gov For example, studies on pharmaceutical residues in environmental water samples showed that the complexity of the matrix directly correlated with the degree of signal suppression; wastewater influents caused suppression of up to 97%, whereas tap water had a much smaller effect. researchgate.net
Several strategies can be employed to mitigate matrix effects:
Effective Sample Cleanup: Using techniques like SPE to remove interfering components before analysis is a primary strategy. chromatographyonline.com
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect. chromatographyonline.commdpi.com
Matrix Matching: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help compensate for the effect. chromatographyonline.com
Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a highly effective approach. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate and precise results. chromatographyonline.commdpi.com
Method of Standard Additions: This involves adding known amounts of the analyte to aliquots of the actual sample to create a calibration curve within the sample matrix itself, which is considered a highly robust method for overcoming matrix effects. chromatographyonline.com
Chromatographic Method Development and Optimization
Chromatography is the core separation technique for resolving complex mixtures of hydrocarbons. chromtech.com For a compound like Cyclohexane, (1-octylnonyl)-, with its numerous potential isomers, achieving high-resolution separation is essential for accurate identification and quantification.
Gas chromatography (GC) is the premier technique for analyzing volatile and semi-volatile hydrocarbons. The separation occurs within a capillary column, and the choice of column (specifically its stationary phase, length, and diameter) is critical for resolving isomers. chromtech.com Achieving optimal selectivity—the ability to differentiate between desired analytes and other components—is a significant challenge. chromtech.com
For highly complex mixtures like petroleum products, advanced GC techniques are often required to achieve the necessary resolution:
Tandem Capillary Columns: Using a pressure-tuneable tandem column system allows for the continuous adjustment of column selectivity to suit specific analytical needs. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides a significant increase in separation power by coupling two different columns (e.g., a nonpolar column followed by a polar column). It is considered the ultimate high-resolution method for analyzing complex volatile and semi-volatile samples and is particularly well-suited for separating the numerous isomers found in hydrocarbon mixtures. researchgate.net
Alkylcyclohexanes are valuable as chemical fingerprints for characterizing petroleum products, particularly when more easily degradable compounds like n-alkanes are no longer present. usgs.gov However, the very processes that make them useful markers, such as long-term anaerobic biodegradation, can alter their distribution patterns. usgs.gov Degradation tends to remove the higher molecular weight homologs, which can lead to misinterpretation of the fuel source if not properly accounted for. usgs.gov
Accurate quantitation at trace levels, especially in complex matrices, requires careful strategy. The matrix effects discussed previously are a major hurdle. nih.gov To ensure accuracy, quantitation methods must compensate for these effects. The use of stable isotope-labeled internal standards (SIL-ISs) is one of the most reliable strategies. mdpi.com The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal. mdpi.com When SIL-ISs are unavailable, the method of standard additions provides a robust, albeit more labor-intensive, alternative. chromatographyonline.com
Hyphenated Techniques for Enhanced Characterization
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation of mixture components and their structural identification in a single analysis. nih.govchromatographytoday.com This approach is indispensable for the unambiguous identification of compounds in complex samples.
The most common and powerful hyphenated technique for hydrocarbon analysis is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.gov
GC-MS: In this technique, the components separated by the GC column are introduced directly into a mass spectrometer. ijarnd.com The MS provides a mass spectrum for each component, which serves as a molecular fingerprint. By interpreting the fragmentation pattern of the ions, detailed structural information can be obtained, allowing for confident identification of specific isomers of compounds like (1-octylnonyl)-cyclohexane. nih.gov
Other relevant hyphenated techniques include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for analyzing less volatile or thermally unstable compounds. ox.ac.uk Modern systems, such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), offer very high resolution and sensitivity. ox.ac.uk LC-MS is also advantageous for its ability to reduce matrix effects and ion suppression. ox.ac.uk
Tandem Mass Spectrometry (MS-MS): Techniques like LC-MS-MS provide even greater specificity and structural information by subjecting selected ions from the first MS stage to further fragmentation. nih.govresearchgate.net
Multi-dimensional Hyphenated Systems: More complex setups, such as SPE-LC-MS , integrate sample preparation directly with the analytical system, enabling automated cleanup and analysis, which improves reproducibility and sample throughput. chromatographytoday.com
Overview of Key Hyphenated Techniques
| Technique | Principle | Primary Advantage for Hydrocarbon Analysis | Source |
|---|---|---|---|
| GC-MS | Couples gas chromatography separation with mass spectrometry detection. | Provides structural information from mass spectra and fragmentation patterns for definitive identification of volatile/semi-volatile compounds. | nih.govijarnd.com |
| LC-MS | Couples liquid chromatography separation with mass spectrometry detection. | Analyzes less volatile compounds and can reduce matrix effects. UHPLC offers high-resolution separation. | ox.ac.uk |
| LC-MS-MS | Tandem mass spectrometry following LC separation. | Offers enhanced selectivity and more detailed structural information through multiple stages of mass analysis. | researchgate.net |
| GC-IR | Couples gas chromatography with infrared spectroscopy. | Identifies functional groups within the separated molecules. | ijarnd.com |
GC-MS/MS and LC-MS/MS Approaches
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of complex hydrocarbon mixtures. nih.govwikipedia.org While GC-MS is traditionally employed for volatile and semi-volatile compounds, LC-MS is increasingly utilized for less volatile and thermally labile molecules. nih.gov
GC-MS/MS Analysis
For a compound like Cyclohexane, (1-octylnonyl)-, GC-MS/MS offers high selectivity and sensitivity. The initial gas chromatographic separation is crucial for resolving it from a multitude of other hydrocarbons present in the sample. torontech.com A non-polar capillary column, such as one with a 100% dimethyl polysiloxane stationary phase, would be suitable for this separation. csic.es
Upon entering the mass spectrometer, the molecule undergoes ionization, typically through electron ionization (EI). The molecular ion of Cyclohexane, (1-octylnonyl)- (C23H46) would have a mass-to-charge ratio (m/z) of 322. However, the molecular ion peak for cycloalkanes can be weak. docbrown.info The fragmentation pattern is key to its identification and quantification using MS/MS. The fragmentation of cycloalkanes is characterized by the loss of alkyl chains and the opening of the cycloalkane ring. youtube.comyoutube.com
In a GC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected in the first quadrupole and subjected to collision-induced dissociation (CID). The resulting product ions are then monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio by filtering out background interferences.
Table 1: Postulated GC-MS/MS Transitions for Cyclohexane, (1-octylnonyl)-
| Precursor Ion (m/z) | Product Ion (m/z) | Postulated Neutral Loss |
| 322 | 197 | C9H19 (Nonyl radical) |
| 322 | 211 | C8H17 (Octyl radical) |
| 197 | 83 | C8H16 (Octene) |
| 211 | 83 | C9H18 (Nonene) |
This table presents hypothetical yet scientifically plausible MRM transitions for the identification and quantification of Cyclohexane, (1-octylnonyl)- based on established fragmentation patterns of alkyl-substituted cycloalkanes.
LC-MS/MS Analysis
The analysis of high-molecular-weight saturated hydrocarbons like Cyclohexane, (1-octylnonyl)- by LC-MS/MS is challenging due to their non-polar nature and difficulty in ionization using common techniques like electrospray ionization (ESI). mdpi.com However, atmospheric pressure chemical ionization (APCI) can be a more suitable soft ionization technique for such non-polar compounds. mdpi.com The use of a reagent gas in APCI can facilitate the formation of protonated or adduct ions, which can then be subjected to MS/MS analysis.
LC-MS/MS becomes particularly advantageous when analyzing samples containing very high-boiling point hydrocarbons that are not amenable to GC analysis. acs.org The chromatographic separation would typically be performed using a non-polar stationary phase with a mobile phase gradient of organic solvents.
Integration of Multiple Detectors for Comprehensive Profiling
To obtain a more complete characterization of complex samples containing Cyclohexane, (1-octylnonyl)-, the integration of multiple detectors with a chromatographic system is highly beneficial. malvernpanalytical.com This approach provides complementary information, enhancing the confidence in compound identification and quantification.
In gas chromatography, coupling a flame ionization detector (FID) with a mass spectrometer allows for both quantitative analysis based on the universal response of the FID to hydrocarbons and confident identification based on the mass spectral data. researchgate.net The FID provides a robust measure of the total hydrocarbon content, while the MS identifies specific compounds.
For liquid chromatography, the combination of a charged aerosol detector (CAD) with a mass spectrometer can be particularly powerful. The CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, making it suitable for quantifying compounds for which authentic standards are not available. gcms.cz The MS, in parallel, provides the structural information necessary for identification.
Table 2: Example of a Multi-Detector Setup for Comprehensive Hydrocarbon Analysis
| Chromatographic Technique | Detector 1 | Information Provided | Detector 2 | Information Provided |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Quantitative data based on carbon content | Mass Spectrometer (MS) | Structural information for identification |
| Liquid Chromatography (LC) | Charged Aerosol Detector (CAD) | Semi-quantitative data for non-volatile compounds | Mass Spectrometer (MS) | Molecular weight and structural information |
This table illustrates how different detectors can be combined in chromatographic systems to provide a more comprehensive analysis of complex samples.
Quality Assurance and Quality Control in Hydrocarbon Analysis
Rigorous quality assurance (QA) and quality control (QC) procedures are paramount in hydrocarbon analysis to ensure the generation of reliable and reproducible data. nih.gov This is especially critical in fields such as environmental monitoring and the petroleum industry, where analytical results inform important decisions. labmanager.com
Key aspects of a robust QA/QC program for the analysis of Cyclohexane, (1-octylnonyl)- include:
Method Validation: The analytical method must be thoroughly validated to demonstrate its fitness for purpose. This includes assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).
Calibration: The instrument must be calibrated using certified reference materials. For a specific compound like Cyclohexane, (1-octylnonyl)-, if a certified standard is unavailable, a well-characterized in-house standard or a suitable surrogate may be used.
Use of Blanks: Method blanks, instrument blanks, and field blanks should be analyzed regularly to monitor for contamination.
Quality Control Samples: QC samples, such as spiked samples or reference materials, should be analyzed with each batch of samples to monitor the performance of the analytical method.
Standard Operating Procedures (SOPs): All analytical procedures should be clearly documented in SOPs to ensure consistency.
Table 3: Key Quality Control Parameters in Hydrocarbon Analysis
| QC Parameter | Purpose | Acceptance Criteria (Example) |
| Method Blank | Assess contamination during sample preparation and analysis | Below the limit of detection |
| Laboratory Control Sample | Assess the accuracy of the analytical method | 80-120% recovery |
| Matrix Spike/Matrix Spike Duplicate | Assess the effect of the sample matrix on the analytical method | Relative percent difference < 20% |
| Continuing Calibration Verification | Monitor instrument performance during an analytical run | Within 15% of the true value |
This table outlines essential quality control checks and provides example acceptance criteria that are typically applied in analytical laboratories to ensure data quality.
Technological Applications and Performance Characteristics Excluding Safety/biological Aspects
Role in Lubricant Formulations and Performance
Cyclohexane (B81311), (1-octylnonyl)-, and similar heavy alkyl cyclohexanes are recognized for their potential as high-quality synthetic base oils. These compounds can be used to formulate lubricants that operate under a wide range of temperatures and pressures, offering stability and desirable flow characteristics.
Contribution to Viscosity Index and Rheological Properties
The performance of a lubricant is heavily dependent on its rheological properties, particularly how its viscosity changes with temperature. The Viscosity Index (VI) is a key metric, with a higher VI indicating a smaller, more favorable change in viscosity across a temperature range. infinitygalaxy.org
The rheological behavior of lubricants containing such compounds can be complex. machinerylubrication.com At low shear rates, they may exhibit Newtonian behavior, where viscosity is constant. However, under the high-pressure and high-shear conditions found in applications like elastohydrodynamic lubrication (EHL), these oils can display non-Newtonian, shear-thinning behavior. psu.edu This means their effective viscosity decreases as the shear rate increases, which can be beneficial in reducing frictional losses. researchgate.net
Below is a table showing typical rheological properties for high-performance synthetic base oils, which are comparable to what would be expected for a base oil composed of heavy alkyl cyclohexanes.
| Property | Typical Value Range for Synthetic Base Oils | Significance in Lubrication |
| Kinematic Viscosity @ 100°C (cSt) | 4 - 10 | Determines the oil film thickness at operating temperatures. |
| Kinematic Viscosity @ 40°C (cSt) | 18 - 68 | Influences cold-start performance and fluid circulation. |
| Viscosity Index (VI) | 120 - 180 | Indicates viscosity stability over a wide temperature range. A higher VI is generally better. infinitygalaxy.org |
| Pour Point (°C) | -54 to -30 | The lowest temperature at which the oil will flow. Crucial for low-temperature applications. |
Note: These values are representative of high-performance synthetic base oils like PAOs and are intended to be illustrative of the performance class of heavy alkyl cyclohexanes.
Thermophysical Behavior of Alkyl Cyclohexanes in Lubricating Systems
Alkyl cyclohexanes are expected to possess thermophysical properties that make them effective heat transfer fluids within a lubricating system. The thermal conductivity of a lubricant determines how effectively it can dissipate heat generated from friction and other sources. While specific data for Cyclohexane, (1-octylnonyl)- is limited, studies on similar hydrocarbons indicate that thermal conductivity is influenced by molecular structure and density. researchgate.netnih.gov Generally, liquids with more ordered structures and higher densities tend to have higher thermal conductivity.
The heat capacity of the lubricant dictates the amount of heat energy it can absorb for a given temperature rise. For base oils, a higher heat capacity is often desirable as it allows the lubricant to carry away more heat from critical engine or machinery components. The ideal gas heat capacity for Cyclohexane, (1-octylnonyl)- has been calculated, but its properties in the liquid state under operating conditions would be most relevant for lubricant performance. nist.gov
The following table presents representative thermophysical data for high-performance lubricant base oils, illustrating the expected characteristics of heavy alkyl cyclohexanes.
| Property | Representative Value | Significance in Lubricating Systems |
| Density @ 15°C ( kg/m ³) | ~830 | Affects fluid dynamics and the mass of lubricant required. |
| Thermal Conductivity (W/m·K) | ~0.14 | Governs the rate of heat dissipation from lubricated components. nist.gov |
| Specific Heat Capacity (kJ/kg·K) | ~2.1 | Determines the amount of heat the lubricant can absorb and transport. |
Note: These values are based on data for similar synthetic lubricant base oils and serve as an estimation of the properties of heavy alkyl cyclohexanes.
Components in Advanced Fuel Systems
Cycloalkanes, including heavy alkylated forms like Cyclohexane, (1-octylnonyl)-, are increasingly being recognized as crucial components for the next generation of advanced fuels, particularly in the aviation sector.
Cycloalkanes in Sustainable Aviation Fuels and Jet Fuels
Sustainable Aviation Fuels (SAFs) are a critical component in the strategy to decarbonize the aviation industry. machinerylubrication.comnahrainuniv.edu.iq Cycloalkanes are highly desirable in SAF formulations because they offer a combination of high energy density and good combustion properties. infinitygalaxy.orgresearchgate.net Conventional jet fuels typically contain a significant fraction of cycloalkanes (also known as naphthenes). researchgate.net
The inclusion of cycloalkanes in SAFs is important for several reasons. They have a higher volumetric energy density compared to their n-alkane counterparts, which is a critical parameter for aircraft range and payload. infinitygalaxy.org Furthermore, certain cycloalkanes can impart necessary seal-swelling characteristics to the fuel, a function traditionally fulfilled by aromatic compounds. researchgate.net By replacing some of the aromatic content with cycloalkanes, it is possible to reduce the formation of soot and other harmful emissions during combustion while maintaining material compatibility within the aircraft's fuel system. researchgate.net Research has shown that SAFs rich in cycloalkanes can be produced through various hydroprocessing techniques applied to biomass-derived oils. machinerylubrication.comnahrainuniv.edu.iq
Influence on Combustion Characteristics
The molecular structure of a fuel component has a direct impact on its combustion behavior. The presence of the cyclohexane ring in compounds like Cyclohexane, (1-octylnonyl)- influences ignition and sooting characteristics.
Studies have shown that cycloalkanes generally have a lower sooting propensity than aromatic compounds of similar carbon number. bohrium.com Soot, which is primarily composed of carbon nanoparticles, is a major pollutant from aircraft engines and also contributes to the formation of contrails. The ring structure of cycloalkanes is less prone to the formation of polycyclic aromatic hydrocarbons (PAHs), which are key precursors to soot, compared to the direct ring structures of aromatic fuels. govinfo.gov While the sooting tendency of alkanes increases with carbon number, the presence of the saturated ring in cycloalkanes still offers an advantage over aromatics. nist.gov
Alternative Fuels derived from Biomass Incorporating Alkyl Cyclohexane Structures
A significant area of research is the production of alkyl cyclohexanes from renewable biomass sources for use in alternative fuels. infinitygalaxy.org Lignocellulosic biomass, which is abundant and not in competition with food crops, is a promising feedstock.
Several pathways have been developed to convert biomass-derived platform molecules into jet fuel-range cycloalkanes. researchgate.net For instance, compounds like furfural (B47365) and cyclopentanone (B42830), which can be obtained from the breakdown of sugars in biomass, can be catalytically converted into larger molecules that are then hydrogenated to produce cycloalkanes. nih.gov Another approach involves the catalytic pyrolysis of biomass to produce a bio-oil that is rich in aromatic compounds; this oil can then be hydrotreated to saturate the aromatic rings, yielding a fuel with a high concentration of cycloalkanes. machinerylubrication.comnahrainuniv.edu.iq The production of C8-C16 cycloalkanes from intact biomass through microwave-induced pyrolysis followed by hydrogenation has also been demonstrated. These processes are key to developing 100% bio-based jet fuels that can meet or even exceed the performance of conventional petroleum-derived fuels. infinitygalaxy.org
Specialized Solvents and Chemical Diluents
There is currently no specific, publicly available research detailing the use of Cyclohexane, (1-octylnonyl)- as a specialized solvent or chemical diluent. General principles of physical chemistry suggest that its large, non-polar structure—comprising a cyclohexane ring and a long branched alkyl chain—would render it soluble in other non-polar substances and make it a potential candidate for applications requiring a high-boiling, non-polar medium. However, without experimental data, its efficacy as a solvent or diluent in specific industrial or laboratory processes remains theoretical.
Potential in Materials Science and Polymer Chemistry
The potential for Cyclohexane, (1-octylnonyl)- in materials science and polymer chemistry is an area that requires further investigation. While related compounds find use in these fields, direct evidence of the application of this specific molecule is not readily found.
Incorporation into Polymer Backbones or as Additives (If Applicable)
No specific research or patents were identified that document the incorporation of Cyclohexane, (1-octylnonyl)- into polymer backbones or its use as a direct additive in polymer formulations. The long alkyl chain and the cyclohexane ring could theoretically impart flexibility and alter the thermal properties of a polymer if incorporated, but this remains a hypothetical application without supporting studies.
Structure-Property Relationships in Material Design (e.g., o-ring swelling behavior in fuels)
While direct studies on Cyclohexane, (1-octylnonyl)- are lacking, research into the broader class of alkylated cyclohexanes provides some insight into potential structure-property relationships relevant to material design. For instance, the presence of cyclic alkanes in fuels is known to influence the swelling of elastomeric seals, such as o-rings. This behavior is critical for maintaining the integrity of fuel systems.
The swelling of elastomers is a complex phenomenon dependent on the chemical nature of both the polymer and the solvent (in this case, the fuel component). The degree of swelling is influenced by the size and structure of the hydrocarbon molecules. Generally, more compact and cyclic structures can penetrate the polymer matrix of certain elastomers more effectively than their linear counterparts, leading to a greater degree of swelling. The long (1-octylnonyl)- substituent on the cyclohexane ring would significantly increase the molecule's size and likely influence its interaction with polymer chains in a manner distinct from smaller alkylated cyclohexanes. However, without specific experimental data for Cyclohexane, (1-octylnonyl)-, any prediction of its effect on o-ring swelling would be speculative.
A summary of key physical properties for Cyclohexane, (1-octylnonyl)-, as calculated by predictive models, is provided below. These properties are foundational to understanding its potential behavior but are not a substitute for experimental validation in specific applications.
| Property | Value | Unit | Source |
| Molecular Weight | 322.61 | g/mol | Cheméo |
| LogP (Octanol-Water Partition Coefficient) | 8.684 | Cheméo (Calculated) | |
| Water Solubility | -8.86 (log10 mol/L) | Cheméo (Calculated) | |
| Normal Boiling Point | 639.15 | K | Cheméo (Calculated) |
Q & A
Q. What synthetic methodologies are commonly employed for alkyl-substituted cyclohexanes like (1-octylnonyl)cyclohexane?
Synthesis typically involves catalytic hydrogenation of substituted cyclohexenes or alkylation of cyclohexane precursors via Friedel-Crafts reactions. For branched alkyl chains like 1-octylnonyl, steric effects necessitate optimized conditions (e.g., Lewis acid catalysts, controlled temperature) to minimize side reactions . Structural verification employs NMR (¹H/¹³C) and GC-MS to confirm regioselectivity and purity .
Q. How do conformational dynamics of cyclohexane derivatives influence their physicochemical properties?
The chair conformation of cyclohexane minimizes steric strain, but bulky substituents like 1-octylnonyl introduce 1,3-diaxial interactions, destabilizing the chair. Computational tools (e.g., molecular mechanics in Spartan) quantify energy differences between conformers, revealing how puckered or twist-boat forms affect solubility and reactivity .
Q. What spectroscopic techniques are most effective for characterizing (1-octylnonyl)cyclohexane?
- IR Spectroscopy : Identifies C-H stretching (2850–2960 cm⁻¹) and ring deformation modes (~800 cm⁻¹) .
- GC-MS : Resolves fragmentation patterns to distinguish alkyl chain isomers .
- NMR : ¹³C DEPT clarifies quaternary carbons, while NOESY detects spatial proximity of substituents .
Advanced Research Questions
Q. How do discrepancies in cyclohexane combustion kinetics arise between shock tube and rapid compression machine (RCM) studies?
Shock tube data (e.g., Daley et al., 2008) at high temperatures (>1000 K) show shorter ignition delays than RCM results (e.g., Vranckx et al., 2013) in the negative temperature coefficient (NTC) regime. These contradictions stem from pressure-dependent reaction pathways (e.g., cyclohexylperoxy radical isomerization) and heterogeneous mixing in RCMs . Validating mechanisms (e.g., JetSurF 2.0) requires multi-scale simulations integrating high-pressure pyrolysis and low-temperature oxidation .
Q. What role do cyclohexane derivatives play in soot formation during combustion?
Cyclohexane decomposes via ring-opening to form allylic radicals (C₃H₅), which recombine into benzene and polyaromatic hydrocarbons (PAHs). Substituents like 1-octylnonyl introduce branching that alters radical lifetimes, as shown in laminar flame studies using laser-induced fluorescence (LIF) and mass spectrometry .
Q. How can kinetic models reconcile conflicting product profiles in cyclohexane oxidation under varying O₂ pressures?
At 10 atm (Voisin et al., 1998), increased pressure favors HO₂-mediated pathways, producing cyclohexanone and CO. At atmospheric pressure, OH radical-driven abstraction dominates, yielding cyclohexene and H₂O. Mechanism refinement requires sensitivity analysis to identify rate-limiting steps (e.g., QOOH decomposition) and validate against species profiles from jet-stirred reactors .
Q. What experimental strategies mitigate uncertainties in measuring cyclohexane’s laminar flame speeds?
Discrepancies arise from heat loss and stretch effects in counterflow burners. Techniques include:
- Constant-volume chambers : Isolate adiabatic conditions .
- Particle image velocimetry (PIV) : Directly measures flame front propagation .
- Dilution with inert gases : Suppresses buoyancy-driven turbulence .
Data Contradiction Analysis
Q. Why do theoretical and experimental activation energies for cyclohexane dehydrogenation differ?
DFT calculations often underestimate barriers due to incomplete treatment of van der Waals interactions in transition states. Experimental values from shock tubes (e.g., 210 kJ/mol) exceed theoretical predictions (~190 kJ/mol), highlighting the need for hybrid functional methods (e.g., M06-2X) with dispersion corrections .
Q. How do alkyl substituents affect the NTC behavior of cyclohexane derivatives?
Long-chain substituents (e.g., 1-octylnonyl) enhance low-temperature reactivity by stabilizing ROO radicals, delaying NTC onset. Contrastingly, methyl groups accelerate chain branching via β-scission, as observed in comparative studies of methylcyclohexane and n-alkyl derivatives .
Methodological Recommendations
- Computational Tools : Use CHEMKIN-PRO for mechanism validation and Cantera for open-source simulations .
- Experimental Design : Couple RCM with time-resolved FTIR to track intermediate species .
- Data Interpretation : Apply principal component analysis (PCA) to disentangle overlapping reaction pathways in GC×GC-TOFMS datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
